molecular formula C14H17ClN4OS B11104470 5-(2-chlorophenyl)-4-methyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-chlorophenyl)-4-methyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11104470
M. Wt: 324.8 g/mol
InChI Key: FSASTHPUSQXAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-4-methyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-methyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent to form the 1,2,4-triazole ring.

    Substitution Reactions:

    Morpholine Addition: The morpholin-4-ylmethyl group is introduced via a Mannich reaction, where formaldehyde and morpholine react with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further biological studies.

Medicine

In medicinal chemistry, 5-(2-chlorophenyl)-4-methyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its triazole ring is a common pharmacophore in many drugs, contributing to its biological activity.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-methyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Specific pathways include inhibition of microbial enzymes or modulation of inflammatory pathways in mammalian cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the chlorophenyl, methyl, and morpholin-4-ylmethyl groups.

    5-Phenyl-1,2,4-triazole: Similar structure but with a phenyl group instead of a chlorophenyl group.

    4-Methyl-1,2,4-triazole: Lacks the chlorophenyl and morpholin-4-ylmethyl groups.

Uniqueness

5-(2-chlorophenyl)-4-methyl-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, the methyl group affects its steric properties, and the morpholin-4-ylmethyl group increases its solubility and potential for hydrogen bonding.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17ClN4OS

Molecular Weight

324.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-methyl-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C14H17ClN4OS/c1-17-13(11-4-2-3-5-12(11)15)16-19(14(17)21)10-18-6-8-20-9-7-18/h2-5H,6-10H2,1H3

InChI Key

FSASTHPUSQXAPH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)CN2CCOCC2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.